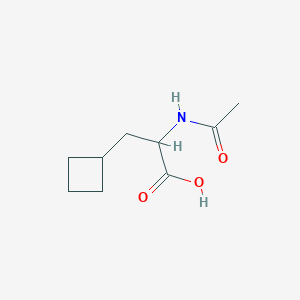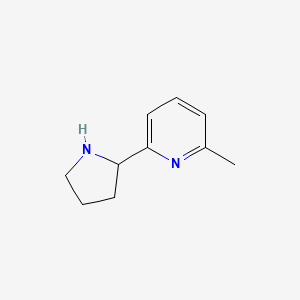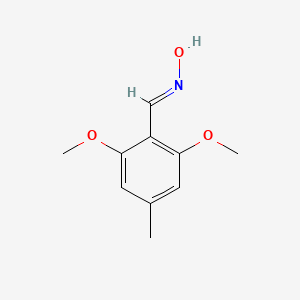
3-Cyclobutyl-2-acetamidopropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of CBAA could potentially involve the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which have been developed for the process, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis
The chemical reactions involving CBAA could potentially involve the use of donor–acceptor cyclobutenes, cyclopropenes, and siloxyalkynes induced by Brønsted acid catalysis . These reactions could lead to the formation of highly functionalized benzocyclooctatrienes, benzocycloheptatrienes, and 2-naphthols .Scientific Research Applications
Synthesis Techniques
The synthesis of compounds related to 3-Cyclobutyl-2-acetamidopropanoic acid involves innovative approaches to generate cyclobutane-containing molecules. For instance, Liu Xian-hua demonstrated a concise method to synthesize 3-cyclobutylpropanoic acid, highlighting its potential for industrial production due to its high yield and fewer reaction steps (Liu Xian-hua, 2010). Furthermore, cyclobutane analogues were synthesized using α-pinene as raw material, showcasing the versatility of cyclobutane moieties in chemical synthesis (Yan‐bai Yin et al., 2009).
Crystal Structure and Molecular Interactions
Studies on compounds containing cyclobutane rings, such as the work by Yan-bai Yin et al., provide insights into the crystal structure and molecular interactions. The non-flat nature of the cyclobutane ring and its hydrogen-bonding interactions highlight the structural intricacies of these molecules (Yan-bai Yin et al., 2007).
Chemical Transformations and Applications
The utility of cyclobutane-containing compounds extends to various chemical transformations. For example, Tornøe et al. reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, showcasing the adaptability of cyclobutane structures in peptide synthesis and modification (C. W. Tornøe et al., 2002). Additionally, the synthesis of biobased succinonitrile from glutamic acid and glutamine, involving a cyclobutane derivative, opens new pathways for sustainable chemical production (T. Lammens et al., 2011).
properties
IUPAC Name |
2-acetamido-3-cyclobutylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXDVRLDPPYAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2-acetamidopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)




![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)
![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)


![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
